4-Deacetylneosolaniol

Vue d'ensemble

Description

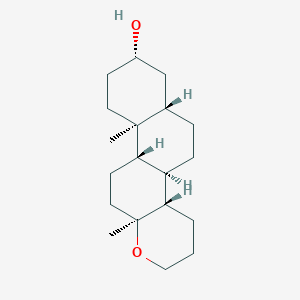

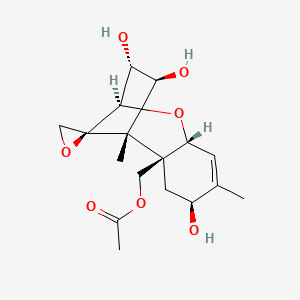

4-Deacetylneosolaniol, also known as 4-DANS, belongs to the class of organic compounds known as trichothecenes . These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzopyran derivative with a variant number of hydroxyl, acetyl, or other substituents .

Synthesis Analysis

This compound is a metabolite of T-2 toxin, a toxic fungal secondary metabolite produced by different Fusarium species . In the liver microsomes systems of rats, T-2 toxin was rapidly converted into HT-2 toxin, T-2 tetraol, and this compound . It was concluded that T-2 toxin was hydrolyzed preferentially at the C-4 position to give HT-2 toxin, which was then metabolized to T-2 tetraol via this compound .Molecular Structure Analysis

The molecular formula of this compound is C17H24O7 . Its molecular weight is 340.36826 g/mol . The IUPAC name is (1’S,2S,2’R,4’S,7’R,9’R,10’R,11’S)-4’,10’,11’-trihydroxy-1’,5’-dimethyl-8’-oxaspiro [oxirane-2,12’-tricyclo [7.2.1.0^ {2,7}]dodecan]-5’-en-2’-ylmethyl acetate .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 515.1±50.0 °C . Its density is predicted to be 1.42±0.1 g/cm3 .Applications De Recherche Scientifique

Metabolism and Toxicology Studies

4-Deacetylneosolaniol has been studied for its role in the metabolism and toxicology of T-2 toxin, a potent mycotoxin. Yoshizawa, Swanson, and Mirocha (1980) found that T-2 toxin was rapidly converted in rat liver into several metabolites, including this compound, suggesting its role in the detoxification pathway of T-2 toxin in mammals (Yoshizawa et al., 1980). In a similar study, Yoshizawa, Sakamoto, and Okamoto (1984) explored the in vitro metabolism of T-2 toxin in mouse and monkey liver homogenates, again identifying this compound as a key metabolite (Yoshizawa et al., 1984). Pace (1986) used isolated perfused rat livers to study the metabolism and clearance of T-2 mycotoxin, finding that this compound was a significant metabolite, thus highlighting its importance in the hepatic metabolism of T-2 toxin (Pace, 1986).

Molecular and Cellular Studies

The research on this compound extends to molecular and cellular studies, focusing on understanding the mechanisms underlying its effects. For instance, Jia et al. (2012) explored the behavioral and biological effects of 4b, a histone deacetylase inhibitor, in Huntington's disease mouse models. While the paper does not directly mention this compound, it highlights the broader context of histone deacetylase inhibitors in therapeutic applications, potentially relevant to this compound's mechanisms of action (Jia et al., 2012).

Applications in Plant Biology

In the field of plant biology, the study by Iwase et al. (2022) on 4-Phenylbutyric acid (4PBA) demonstrates its effect on plant regeneration, acting as an auxin. While 4PBA is different from this compound, this study provides insights into the potential applications of similar compounds in plant biology and tissue culture engineering (Iwase et al., 2022).

Histone Deacetylase Inhibitors

Several studies focus on the role of histone deacetylase inhibitors, which could be relevant to understanding the biological implications of this compound. Gregoretti et al. (2004) analyzed the molecular evolution of the histone deacetylase family, offering functional implications that may be pertinent to this compound's activity (Gregoretti et al., 2004). Similarly, Schölz et al. (2015) investigated the specificities of lysine deacetylase inhibitors in human cells, which might provide a background for understanding the action of compounds like this compound (Schölz et al., 2015).

Propriétés

IUPAC Name |

(4,10,11-trihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O7/c1-8-4-11-16(5-10(8)19,6-22-9(2)18)15(3)13(21)12(20)14(24-11)17(15)7-23-17/h4,10-14,19-21H,5-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCLYQYOJLQDQNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74833-39-9 | |

| Record name | 4-Deacetylneosolaniol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-3-[[(2-methyl-3-nitrophenyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1223028.png)